METHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
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Overview
Description
METHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound that features a naphthofuran core structure This compound is characterized by the presence of a methoxyphenylsulfonylamino group and a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the naphthofuran core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the methoxyphenylsulfonylamino group: This step often involves a sulfonylation reaction using 4-methoxybenzenesulfonyl chloride and an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which METHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE exerts its effects depends on its interaction with molecular targets. These interactions may involve:
Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with receptors: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Pathway modulation: The compound can influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Methyl 5-{[(4-methoxyphenyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]thiophene-3-carboxylate
Uniqueness
METHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H19NO6S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
methyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H19NO6S/c1-13-20(22(24)28-3)18-12-19(16-6-4-5-7-17(16)21(18)29-13)23-30(25,26)15-10-8-14(27-2)9-11-15/h4-12,23H,1-3H3 |
InChI Key |
IVMKBJFIYHXGNL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)OC)C(=O)OC |
Origin of Product |
United States |
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